Exclusive Formation of Bis(3,5-dimethylphenyl)borinic Acid Enables Dual Aryl Transfer with 91% Suzuki Coupling Yield
Treatment of 3,5-dimethylphenylmagnesium bromide with 0.6 equivalents of triisopropyl borate at –5 °C in THF produces bis(3,5-dimethylphenyl)borinic acid with a boronic‑to‑borinic ratio of 1:40 (HPLC area%), indicating near‑exclusive diarylborinic acid formation [1]. In contrast, phenylmagnesium bromide under analogous conditions (2.0 equiv B(OiPr)3, –55 °C to rt) gives a boronic‑to‑borinic ratio of 2.5:1, i.e., boronic acid predominance [1]. The derived diarylborinic acid couples with vinyl triflate in 91% isolated yield, transferring both aryl groups from boron in a single operation [1].
| Evidence Dimension | Product selectivity in borylation (boronic acid : diarylborinic acid ratio) |
|---|---|
| Target Compound Data | 1:40 boronic:borinic ratio (0.6 equiv B(OiPr)3, –5 °C); 91% Suzuki coupling yield of diarylborinic acid with vinyl triflate |
| Comparator Or Baseline | Phenylmagnesium bromide (PhMgBr): 2.5:1 boronic:borinic ratio (2.0 equiv B(OiPr)3, –55 °C to rt) |
| Quantified Difference | Ratio difference: 1:40 vs. 2.5:1; selectivity inversion from boronic acid to diarylborinic acid |
| Conditions | 3,5-dimethylphenylmagnesium bromide (0.5 M in THF), triisopropyl borate (0.6 equiv), –5 °C, then water quench; Suzuki coupling: 1 equiv borinic acid, 2 equiv vinyl triflate, Pd catalyst |
Why This Matters
Selective diarylborinic acid formation enables a one‑pot, atom‑economical Suzuki coupling in which each boron atom delivers two aryl groups, doubling the aryl transfer efficiency compared to conventional boronic acid‑based protocols.
- [1] Winkle, D. D.; Schaab, K. M. Org. Process Res. Dev. 2001, 5, 450–451. View Source
